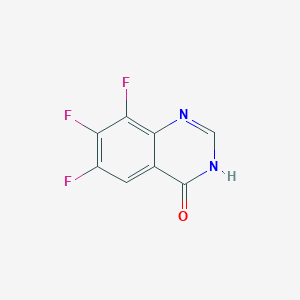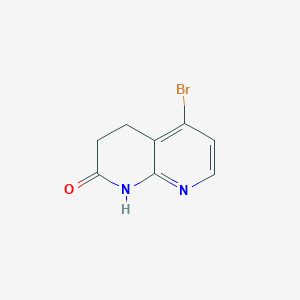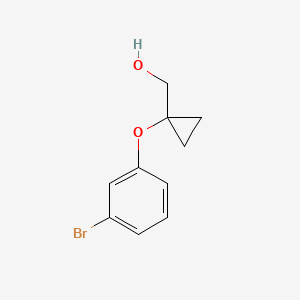
(1-(3-Bromophenoxy)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Bromophenoxy)cyclopropyl)methanol: is an organic compound with the molecular formula C10H11BrO2 It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a bromophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenoxy)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-bromophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
- The reaction mixture is heated to a specific temperature, usually around 80-100°C , for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography .
Cyclopropylmethanol: reacts with .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(3-Bromophenoxy)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Reduction: Reagents such as or can be used under anhydrous conditions.
Substitution: Reagents such as or can be used under appropriate conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(1-(3-Bromophenoxy)cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Studied for its potential biological activity. It can be used in the development of new drugs or as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions.
Industry: Used in the production of specialty chemicals and intermediates. It can be used in the development of new polymers or as a component in coatings and adhesives.
Mécanisme D'action
The mechanism of action of (1-(3-Bromophenoxy)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- (1-(4-Bromophenoxy)cyclopropyl)methanol
- (1-(3-Chlorophenoxy)cyclopropyl)methanol
- (1-(3-Methylphenoxy)cyclopropyl)methanol
Comparison: (1-(3-Bromophenoxy)cyclopropyl)methanol is unique due to the presence of the bromine atom at the 3-position of the phenoxy group. This structural feature can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity. These differences can make it more suitable for certain applications or provide distinct advantages in specific research contexts.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
[1-(3-bromophenoxy)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11BrO2/c11-8-2-1-3-9(6-8)13-10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 |
Clé InChI |
USQULASCMWRDRY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)OC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


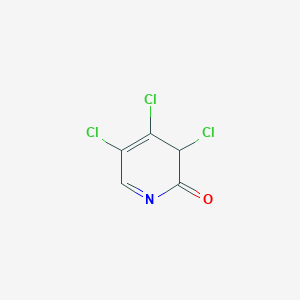

![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)
![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)
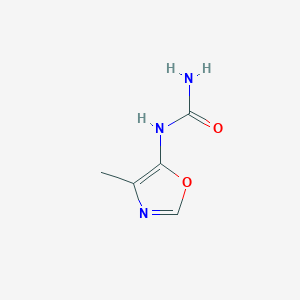
![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)


![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)
